5-Thiabicyclo[2.1.0]pent-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
72110-26-0 |
|---|---|
Molecular Formula |
C4H4S |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4S/c1-2-4-3(1)5-4/h1-4H |
InChI Key |
CYDPYRCCLIKLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1S2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Thiabicyclo 2.1.0 Pent 2 Ene and Its Chemical Derivatives
Photochemical Generation of 5-Thiabicyclo[2.1.0]pent-2-ene Core Structure
Photochemistry is the cornerstone of synthetic strategies targeting the this compound framework. The high energy required to form this strained bicyclic system is efficiently supplied by UV irradiation, promoting electrocyclic reactions in suitable precursors.
Direct Photoisomerization of Thiophenes and Substituted Thiophenes
The most direct and widely studied method for generating the this compound core is the UV light-induced photoisomerization of thiophenes. orgsyn.orgresearchgate.net This process involves a [2+2] intramolecular cycloaddition, transforming the aromatic thiophene (B33073) ring into its high-energy valence isomer. researchgate.net The reaction is believed to proceed through the lowest excited singlet state of the thiophene. rsc.org
While the parent this compound is highly labile, appropriate substitution on the thiophene ring can lead to Dewar thiophenes with enhanced stability, in some cases allowing for their isolation. nottingham.ac.uk For instance, photolysis of tetra(trifluoromethyl)thiophene vapor with 2139 Å light or via mercury sensitization yields 1,2,3,4-tetra(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene, a pale yellow compound that is stable at room temperature.
Cyano-substituted derivatives have also been identified as key intermediates in the phototransposition reactions of cyanothiophenes. rsc.orgresearchgate.net Irradiation of 3-cyano-2-methyl- or 3-cyano-4-methyl-thiophen at 254 nm allowed for the isolation of 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene as a yellow oil. rsc.org This isolated compound proved stable enough for full characterization and further reactivity studies. rsc.orgresearchgate.net
The table below summarizes notable examples of this synthetic approach.
Table 1: Examples of this compound Derivatives via Direct Photoisomerization
| Starting Thiophene Derivative | Resulting this compound Derivative | Key Findings |
|---|---|---|
| Tetra(trifluoromethyl)thiophene | 1,2,3,4-Tetra(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | Product is stable at room temperature. |
| 3-Cyano-2-methyl-thiophen | 2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene | Product isolated and characterized; stable enough for reactivity studies. rsc.org |
| Bis(trifluoromethyl)thiophenes | 1,2-Bis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | Formed via photoisomerization. |
Intramolecular Photocyclization Reactions in Precursor Molecules
An alternative photochemical strategy involves the intramolecular photocyclization of specifically designed, non-aromatic precursor molecules. This method allows for the construction of more complex, fused-ring systems containing the this compound core.
A notable example is the photocyclization of certain ω-arylthiophene derivatives. Research has shown that photoexcitation can induce a 4π electrocyclic reaction within the thiophene moiety to form a transient Dewar thiophene intermediate. This highly reactive intermediate can then undergo further intramolecular reactions with a pendant functional group. For instance, a pendant alkene can react with the thiirane (B1199164) moiety of the intermediate to afford complex, diastereomerically pure polycyclic products.
Another related approach involves the photolysis of unsaturated thiocarbonyl compounds. Irradiation of these precursors can lead to the formation of structurally novel 2-thiabicyclo[2.1.0]pentane systems, which are saturated analogues of the target structure. thieme-connect.de For example, photolysis of specific N-alkenylthiosuccinimides affords polycyclic thietanes through an intramolecular photocyclization mechanism. thieme-connect.de
Multistep Chemical Synthesis of this compound Derivatives
While photochemical methods are predominant, the synthesis and modification of the this compound system can also be achieved through multistep chemical transformations. These routes often rely on the unique reactivity of the strained bicyclic framework.
Synthesis via Reactions with Activated Sulfur Species
The synthesis of the this compound core structure via non-photochemical, multistep routes involving the reaction of precursors with activated sulfur species is not well-documented in the scientific literature. The high ring strain of the bicyclo[2.1.0]pentane skeleton, combined with the presence of a double bond and a sulfur atom, makes its construction via traditional thermal cyclization methods challenging. The vast majority of reported syntheses rely on the energetic input from photochemical reactions to overcome the significant activation barriers associated with forming this strained system.
Derivatization of Pre-formed Bicyclic Frameworks
Once formed, the strained this compound ring system serves as a versatile intermediate for further chemical modification. The inherent strain and reactivity of the double bond and the sulfur bridge allow for a range of derivatization reactions.
A significant derivatization is the conversion of the thia-bicycloalkene into its nitrogen-containing analogue, a Dewar pyrrole (B145914). The synthesis of 1,2,3,4-tetrakis(trifluoromethyl)-5-azabicyclo[2.1.0]pent-2-ene was achieved starting from its sulfur-containing counterpart. rsc.orgrsc.orgresearchgate.net The reaction proceeds by treating 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene with hydrogen azide, followed by photochemical denitrogenation and desulfurization with triphenylphosphine. nottingham.ac.ukrsc.org
The double bond in the Dewar thiophene structure also acts as a potent dienophile in Diels-Alder reactions. wikipedia.org This reactivity provides a powerful tool for constructing complex polycyclic frameworks. For example, 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene reacts readily with dienes such as furan (B31954) and 2,5-diphenyl-3,4-benzofuran. rsc.orgresearchgate.net The reaction with furan yields a mixture of Diels-Alder adducts, suggesting the existence of a dynamic equilibrium between tautomers of the starting Dewar thiophene. rsc.org Similarly, 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene undergoes Diels-Alder reactions, highlighting the general utility of this approach. scispace.commindat.org
Table 2: Examples of Derivatization Reactions
| This compound Derivative | Reagent(s) | Product Type | Key Findings |
|---|
Regioselective and Stereoselective Synthesis of Substituted 5-Thiabicyclo[2.1.0]pent-2-enes
Controlling the placement and three-dimensional orientation of substituents is a critical challenge in synthetic chemistry. For the this compound system, both regioselectivity and stereoselectivity are primarily dictated by the nature of the photochemical reaction used for its formation.
Regioselectivity is particularly relevant in the direct photoisomerization of unsymmetrically substituted thiophenes. The substitution pattern on the starting thiophene directly influences the structure of the resulting Dewar thiophene. For instance, the irradiation of 3-cyano-2-methyl-thiophen specifically yields 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene. rsc.org This selectivity arises from the specific 4π electrocyclization pathway favored by the electronic and steric properties of the substituents on the thiophene ring.
Stereoselectivity has been observed in intramolecular photocyclization reactions. In the formation of complex polycyclic systems via the cyclization of ω-arylthiophene derivatives bearing a pendant alkene, the reaction often proceeds with high diastereoselectivity, affording a single diastereomer as the major product. This stereochemical outcome is controlled by the transition state geometry of the intramolecular reaction between the transient Dewar thiophene intermediate and the tethered reactive group.
Synthesis of Cyano-Substituted 5-Thiabicyclo[2.1.0]pent-2-enes
The synthesis of cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes is intrinsically linked to the photochemistry of cyanothiophenes. These bicyclic compounds have been identified and characterized as key intermediates in the phototransposition reactions of cyanothiophens. rsc.orgresearchgate.netresearchgate.net The mechanism is believed to proceed through the first excited singlet states of the cyanothiophenes, leading to a 2,5-bonding event to form the strained bicyclic system. rsc.org
A notable example is the isolation and full characterization of 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene . researchgate.net This 'Dewar thiophen' was synthesized through the irradiation of a corresponding cyanothiophene. The process involves a photochemical rearrangement where the thiophene ring undergoes a valence isomerization to form the bicyclo[2.1.0]pent-2-ene core. The stability and subsequent reactions of this isolated compound, including its thermal and photochemical aromatization and rearrangement via a sulfur walk, have been studied. researchgate.net
The general synthetic approach involves the irradiation of a solution of the starting cyanothiophene. The stability of the resulting this compound derivative is a critical factor, as these are often transient species. Their detection and characterization can sometimes be achieved through trapping reactions, for instance, with furan to form Diels-Alder adducts. rsc.orgresearchgate.net
Table 1: Synthesis of a Cyano-Substituted this compound Derivative
| Starting Material | Product | Synthetic Method | Key Characteristics of Product |
| A substituted cyanothiophene | 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene | Photochemical transposition | Isolated and fully characterized; undergoes thermal and photochemical aromatization and rearrangement. researchgate.net |
Synthesis of Halogenated (e.g., Trifluoromethylated) 5-Thiabicyclo[2.1.0]pent-2-enes
The synthesis of halogenated, particularly trifluoromethylated, 5-thiabicyclo[2.1.0]pent-2-enes has also been documented, showcasing the versatility of synthetic routes to this class of compounds. These syntheses often start from highly functionalized precursors.
A specific example is This compound, 1,2-bis(trifluoromethyl)- . guidechem.com While detailed experimental procedures are not extensively published in readily available literature, its existence and synthesis route are noted. The synthesis of such compounds highlights the ability to introduce electron-withdrawing trifluoromethyl groups onto the bicyclic scaffold.
Another complex derivative, 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene , has been synthesized. researchgate.net The synthetic strategy for a related azabicyclo[2.1.0]pent-2-ene involved the reaction of a tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene precursor with hydrogen azide, followed by photochemical denitrogenation and desulfurization. researchgate.net This suggests that the core halogenated thiabicycloalkene is a key intermediate. The synthesis of the necessary halogenated thiophene precursors is a critical first step, which can be achieved through various halogenation techniques. beilstein-journals.orgsciforum.netresearchgate.net
Table 2: Examples of Synthesized Halogenated this compound Derivatives
| Compound Name | Molecular Formula | Key Synthetic Information |
| This compound, 1,2-bis(trifluoromethyl)- | C₆H₂F₆S | Synthesis route has been established. guidechem.com |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | C₈F₁₂S | Utilized as a precursor in the synthesis of other heterocyclic compounds. researchgate.net |
Advanced Spectroscopic and Analytical Techniques for Characterization of 5 Thiabicyclo 2.1.0 Pent 2 Ene Species
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules, including the complex framework of 5-thiabicyclo[2.1.0]pent-2-ene. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential to piece together the connectivity and stereochemistry of this strained bicyclic system.
The ¹H NMR spectrum of a this compound derivative provides critical information through the chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons. The spectrum is expected to show distinct signals for the different types of protons in the molecule: olefinic, bridgehead, and cyclopropyl (B3062369) protons. The strained nature of the bicyclo[2.1.0]pentane framework significantly influences these parameters. For instance, the coupling constants between the bridgehead protons and adjacent protons are indicative of the dihedral angles and thus the geometry of the ring system.
Table 1: Expected ¹H NMR Data for a Substituted this compound System
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| Olefinic (C=C-H ) | 6.0 - 7.0 | Doublet, Triplet, or Singlet (if substituted) | J(H,H) olefinic coupling |
| Bridgehead (H -C-S) | 3.5 - 4.5 | Multiplet | J(H,H) vicinal and long-range couplings |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific substituents attached to the bicyclic core.
A proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For the parent this compound, four distinct carbon signals would be expected. The chemical shifts of the olefinic carbons are typically found downfield (120-150 ppm), while the strained sp³-hybridized bridgehead and cyclopropyl carbons appear further upfield. bhu.ac.inoregonstate.edu
To definitively assign these signals and confirm the molecular structure, two-dimensional heteronuclear correlation techniques are indispensable. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. pressbooks.pub It allows for the unambiguous assignment of each protonated carbon in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying connectivity between different parts of the molecule, such as linking an olefinic proton to a bridgehead carbon, which provides definitive proof of the bicyclic framework. pressbooks.pub
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Olefinic (C =C) | 120 - 150 |
| Bridgehead (C -S) | 50 - 70 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₄H₄S).
The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺, and a series of fragment ions resulting from the cleavage of the strained ring system. The fragmentation is driven by the desire to release ring strain and form more stable neutral molecules or radical cations.
Table 3: Plausible Fragmentation Pathways for this compound in MS
| m/z Value | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 84 | [C₄H₄S]⁺ | (Molecular Ion) |
| 52 | [C₄H₄]⁺ | S |
| 58 | [C₂H₂S]⁺ | C₂H₂ |
Note: The relative intensities of these fragments provide a characteristic fingerprint for the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains a carbon-carbon double bond and a sulfur atom, both of which are chromophores. However, it lacks an extended conjugated system. Therefore, it is expected to exhibit absorption maxima (λmax) in the ultraviolet region, likely at shorter wavelengths compared to its aromatic isomer, thiophene (B33073). The exact position of the λmax is influenced by the strain of the double bond within the bicyclic system. The photochemical formation of this compound from thiophene implies that it possesses a distinct electronic structure and absorption profile that can be populated upon UV irradiation of the parent aromatic ring. semanticscholar.org
Chromatographic Methods for Isolation and Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the specific compound or its derivatives.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. phenomenex.com Given the known thermal lability of Dewar isomers, which can revert to their aromatic counterparts upon heating, GC analysis would likely require low-temperature methods to prevent on-column decomposition. researchgate.netrsc.org A non-polar capillary column (e.g., polydimethylsiloxane (B3030410) phase) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate for separation and detection. youtube.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC is a milder technique that operates at or near ambient temperature, making it ideal for the analysis and purification of thermally sensitive compounds. For derivatives of this compound, reversed-phase HPLC using a C18 stationary phase with a mobile phase such as acetonitrile/water would be a common choice. A UV-Vis or diode-array detector (DAD) would allow for the detection of the compound as it elutes from the column.
Table 4: Applicability of Chromatographic Methods
| Technique | Stationary Phase Example | Detector | Suitability and Considerations |
|---|---|---|---|
| GC | DB-5 (5% Phenyl-methylpolysiloxane) | FID, MS | Suitable for volatile derivatives. Requires careful temperature programming to avoid thermal rearrangement. |
| HPLC | C18 (Octadecylsilyl) | UV-Vis, DAD | Ideal for thermally sensitive or non-volatile derivatives. Allows for purification and collection of fractions for further analysis. |
Other Advanced Spectroscopic Probes (e.g., Time-Resolved Spectroscopy, X-ray Crystallography for crystalline derivatives)
Given the often-transient nature of this compound, specialized spectroscopic techniques are employed to study its properties.
Time-Resolved Spectroscopy: Since this compound is a key intermediate in the photochemistry of thiophenes, ultrafast pump-probe spectroscopy is used to observe its formation and decay on femtosecond to nanosecond timescales. nih.govrsc.org These experiments can track the dynamics of the excited state of a thiophene precursor as it undergoes electrocyclization to form the Dewar isomer, providing kinetic data that is inaccessible by other means. nih.gov
X-ray Crystallography: While the parent compound is likely too unstable to be crystallized, X-ray crystallography provides the ultimate proof of structure for stable, crystalline derivatives. thieme-connect.de This technique yields a precise three-dimensional map of the atoms in the molecule, confirming the bicyclo[2.1.0]pentene framework and providing exact bond lengths and angles. The successful crystallographic analysis of a derivative would offer definitive evidence for the structure of this ring system.
Fundamental Reactivity and Mechanistic Pathways of 5 Thiabicyclo 2.1.0 Pent 2 Ene
Valence Isomerization Dynamics and Aromatization Processes
The transformation of 5-thiabicyclo[2.1.0]pent-2-ene derivatives back to their aromatic thiophene (B33073) isomers is a key reactive pathway, achievable through both thermal and photochemical means. These processes involve the cleavage of the central carbon-carbon bond and the restoration of the aromatic π-system.
This compound and its derivatives are known to undergo thermal reversion to the more stable thiophene ring system. This aromatization is a thermally allowed process that relieves the significant ring strain of the bicyclic structure. For instance, cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which can be isolated and characterized, readily aromatize upon heating. researchgate.net The stability of these Dewar thiophenes can be remarkable under certain conditions; some have been reported to be stable enough for long-term storage in a refrigerator. nih.gov However, the thermodynamic driving force strongly favors the formation of the aromatic thiophene. The thermal process can be considered a retro-4π electrocyclic reaction. datapdf.com
Pericyclic Reaction Mechanisms Involving the this compound Core
The strained framework of this compound facilitates a variety of pericyclic reactions, most notably photoinduced valence tautomerizations that lead to complex structural transpositions. These reactions are central to understanding the photoisomerization of thiophenes and other related heterocycles.
Photoinduced valence tautomerization is a key mechanistic feature of the this compound system. The absorption of light promotes the molecule to an excited state, initiating rearrangements that can lead to the transposition of atoms within the heterocyclic ring. nih.govresearchgate.net These transformations are often intermediates in the broader phototransposition reactions of five-membered aromatic heterocycles. researchgate.netresearchgate.net
A significant rearrangement pathway for this compound and its analogues is the "sulfur walk," a specific type of sigmatropic reaction. nih.govwikipedia.org This process involves the migration of the sulfur-containing three-membered ring around the cyclobutene (B1205218) ring of the bicyclic core. nih.gov Formally, this can be classified as a acs.orgscispace.com sigmatropic shift, a process that is thermally forbidden by the Woodward-Hoffmann rules but can become photochemically allowed. nih.gov
Computational studies have clarified the mechanism of this walk rearrangement. Rather than proceeding through a stepwise mechanism, the transformation occurs with a high degree of synchronicity. nih.gov For the S-oxide of perfluorotetramethyl Dewar thiophene, a remarkable dynamic process known as fluxionality was observed, where all fluorine atoms appear equivalent in NMR spectra even at low temperatures (−78.5 °C). This indicates a very low energy barrier for the rearrangement, not exceeding 7.0 kcal mol⁻¹. nih.gov The mechanism is directly related to the activation energy and involves the evolution of chemical bonds along the intrinsic reaction coordinate. nih.gov
| Traveling Group (X) | Ring Substituent (R) | Activation Energy (kcal mol⁻¹) | Process Type |
|---|---|---|---|
| S=O | CF₃ | < 7.0 | Fluxional |
| S | H | ~15.0 | Non-fluxional |
| CH₂ | H | ~15.0 | Non-fluxional |
To understand the complex scrambling of atoms during the phototransposition of heterocycles, a method known as permutation pattern analysis is employed. acs.orgacs.orgrsc.org This approach analyzes the isomeric products resulting from the irradiation of substituted heterocycles to determine the specific pattern of atom exchange. rsc.org By examining the final positions of substituents, it is possible to deduce the underlying mechanistic pathway and the nature of the key intermediates. acs.orgacs.org
While extensively applied to systems like pyrylium (B1242799) cations and cyanopyrroles, the principles are directly relevant to thiophene phototranspositions that proceed via this compound intermediates. acs.orgrsc.org For example, the analysis of phototranspositions in 2-cyanopyrroles was consistent with only one specific permutation pattern, which helps to rule out other potential mechanisms. rsc.org This analysis provides a powerful tool for defining the fate of all ring atoms during the rearrangement, confirming the intramolecular nature of the migrations and supporting the involvement of intermediates like Dewar isomers. acs.org
Diels-Alder Cycloaddition Reactions of this compound
This compound and its derivatives have been shown to participate in Diels-Alder reactions, serving as dienophiles. researchgate.netmindat.orgrsc.org These reactions provide a valuable method for constructing six-membered rings with control over the resulting stereochemistry. wikipedia.org
Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation
The regioselectivity and stereoselectivity of Diels-Alder reactions are influenced by several factors, including the substituents on both the diene and the dienophile, as well as the reaction conditions. beilstein-journals.org In the context of this compound derivatives, the stereochemistry of the dienophile is generally conserved in the product due to the concerted nature of the cycloaddition. libretexts.orgchemistrysteps.com
The approach of the dienophile to the diene can lead to two stereoisomeric products: endo and exo. The endo product is often favored due to secondary orbital overlap, a stabilizing interaction between the π-system of the dienophile and the developing π-system of the diene in the transition state. libretexts.org However, steric hindrance can lead to the preferential formation of the exo product. libretexts.org For instance, in reactions involving 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene, the transition state is proposed to be the exo-form. rsc.org
The regioselectivity, or the orientation of the addition, is governed by the electronic properties of the substituents on both the diene and the dienophile. beilstein-journals.orgyoutube.com Generally, the reaction proceeds in a way that aligns the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.orgscispace.com
Reactivity with Diverse Diene and Dienophile Partners
The reactivity of this compound derivatives in Diels-Alder reactions is dependent on the nature of the reacting partner. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction rate in normal-demand Diels-Alder reactions. chemistrysteps.comsigmaaldrich.com
Studies on 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene have shown its reactivity with a range of cyclic and acyclic dienes. rsc.org For example, it reacts with butadiene to form the corresponding Diels-Alder adduct. rsc.org The presence of methyl groups on the diene can influence the reaction rate; substitution at the 2- and/or 3-positions tends to increase the rate, while substitution at the 1- or 4-positions decreases it. rsc.org This derivative also reacts with cyclic dienes like cyclopentadiene (B3395910) and pyrrole (B145914). rsc.org
A cyano-substituted derivative, 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene, has been shown to undergo Diels-Alder reactions with furan (B31954) and 2,5-diphenyl-3,4-benzofuran. researchgate.net
The following table summarizes the observed reactivity of this compound derivatives with various dienes.
Table 1: Diels-Alder Reactivity of this compound Derivatives
| This compound Derivative | Diene Partner | Result |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | Butadiene | Diels-Alder adduct formed. rsc.org |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | 2-Methylbutadiene | Increased reaction rate compared to butadiene. rsc.org |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | 2,3-Dimethylbutadiene | Increased reaction rate compared to butadiene. rsc.org |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | 1-Methylbutadiene | Decreased reaction rate compared to butadiene. rsc.org |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | Cyclopentadiene | Diels-Alder adduct formed. rsc.org |
| 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene | Pyrrole | Diels-Alder adduct formed. rsc.org |
| 2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene | Furan | Diels-Alder adduct formed. researchgate.net |
| 2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene | 2,5-Diphenyl-3,4-benzofuran | Diels-Alder adduct formed. researchgate.net |
Other Key Transformation Pathways
Beyond cycloaddition reactions, this compound undergoes other significant transformations, including electrocyclic ring-opening and fragmentation reactions.
Electrocyclic Ring Opening and Ring Closure Processes
Electrocyclic reactions are pericyclic reactions that involve the concerted conversion of a π-bond to a σ-bond (ring closure) or vice versa (ring opening). msu.edu this compound derivatives can undergo photoinduced electrocyclic ring closure. researchgate.net For example, the irradiation of 5-phenyl-1,2,4-thiadiazole (B8641319) leads to the formation of an intermediate 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene. researchgate.net These reactions are stereospecific, and the stereochemistry of the product can often be predicted using the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com
The reverse process, electrocyclic ring opening, is also a characteristic reaction of bicyclo[2.1.0]pentene systems, leading to the formation of cyclopentadienes. researchgate.net The thermal rearrangement of 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene can lead to aromatization. researchgate.net
Fragmentation and Sulfur Extrusion Reactions
Derivatives of this compound can undergo fragmentation and sulfur extrusion. For instance, the intermediate 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene, formed from the photolysis of 5-phenyl-1,2,4-thiadiazole, is proposed to undergo sulfur elimination. researchgate.net This extrusion of sulfur leads to the formation of phenyldiazacyclobutadiene, which can then fragment further to produce benzonitrile (B105546) or undergo cycloaddition to form 1,3,5-triazine (B166579) products. researchgate.net
Theoretical and Computational Studies on 5 Thiabicyclo 2.1.0 Pent 2 Ene
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetics of 5-thiabicyclo[2.1.0]pent-2-ene. Unlike its planar and aromatic isomer, thiophene (B33073), this compound is a non-aromatic molecule with a highly strained bicyclic framework. researchgate.netnih.gov This strain arises from the fusion of a cyclopropane (B1198618) and a cyclobutene (B1205218) ring, which forces significant deviation from ideal bond angles.
The photoisomerization of thiophene is a common method for generating Dewar thiophenes. researchgate.net These bicyclic structures are high-energy intermediates. researchgate.netnih.gov Theoretical studies, employing methods such as ab initio (MP2) and density functional theory (DFT), have been used to calculate the energy barriers for the thermal rearrangements of Dewar-type isomers of five-membered aromatic heterocycles. rsc.orgrsc.org For Dewar thiophene, these barriers are in the range of 16–22 kcal mol⁻¹. rsc.orgrsc.org
The energetics of substituted derivatives have also been a focus of computational studies. For instance, the S-oxide of perfluorotetramethyl Dewar thiophene exhibits fluxionality even at low temperatures, suggesting a low activation barrier for its rearrangement, not exceeding 7.0 kcal mol⁻¹ at -78.5 °C. nih.gov
Table 1: Calculated Energy Barriers for Rearrangements of Dewar Thiophenes
| Compound/Reaction | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Thermal walk rearrangement of Dewar thiophene | ab initio [MP2(fc)/6-311+G] / DFT (B3LYP/6-311+G ) | 16–22 | rsc.orgrsc.org |
| Walk rearrangement of S-oxide of perfluorotetramethyl Dewar thiophene | - | < 7.0 (at -78.5 °C) | nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling has been essential in mapping out the reaction mechanisms and identifying the transition states for the reactions of this compound. A key reaction is the "walk rearrangement," a process where the sulfur atom migrates around the carbon ring. researchgate.netnih.gov Theoretical studies have clarified the mechanism of this rearrangement by analyzing the evolution of chemical bonds along the intrinsic reaction coordinate. mdpi.comnih.gov These rearrangements are characterized by a high degree of synchronicity, and the activation energy is directly related to these synchronous changes. nih.gov
The nature of the transition state in these walk rearrangements has been computationally investigated. For the S-oxide of perfluorotetramethyl thiophene, it is suggested that in the transition state, the migrating sulfur group is bonded to only one of the pivot carbon atoms. nih.govmdpi.com The remarkable fluxionality in this system is attributed to the strengthening of the pivoting C-S bond and the formation of exotic 2-center 1-electron C-S bonds adjacent to the pivot. nih.gov
Besides rearrangements, this compound and its derivatives undergo cycloaddition reactions. For example, 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene participates in Diels-Alder reactions with various dienes. rsc.org Computational studies can model the transition states of these reactions, predicting stereochemical outcomes. For instance, the preference for the exo-transition state in the Diels-Alder reactions of this substituted Dewar thiophene with cyclopentadiene (B3395910) and pyrrole (B145914) has been inferred from experimental results, a hypothesis that can be further explored and rationalized through computational modeling. rsc.org
Predictive Studies of Spectroscopic Signatures
While experimental spectroscopic data for the parent this compound is scarce due to its instability, computational methods can predict its spectroscopic signatures, such as its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are vital for identifying the compound in reaction mixtures or for characterizing more stable derivatives.
For instance, the ¹H NMR spectrum of a stable derivative, 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene, has been reported. rsc.org The observed chemical shifts provide a benchmark for theoretical predictions.
Table 2: Experimental ¹H NMR Data for 2-cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| Me | 2.03 | d, J = 1 |
| H(4) | 3.76 | d, J = 3.5 |
| H(1) | 4.03 | dd, J = 1, 3.5 |
Solvent: CDCl₃, Temperature: 35 °C rsc.org
Based on the structure of the parent compound, its predicted ¹H NMR spectrum would likely show signals for the olefinic protons and the protons on the saturated part of the bicyclic system. The olefinic protons would be expected at a higher chemical shift compared to the aliphatic protons. Similarly, the ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the strained rings. docbrown.info
Predicted IR spectra would feature characteristic absorption bands. Key expected vibrations include C-H stretching for both the alkene and alkane portions, and a C=C stretching vibration. docbrown.info The frequency of the C=C stretch would be influenced by the ring strain.
Application of Aromaticity Indices and Strain Energy Calculations
Aromaticity indices and strain energy calculations are powerful computational tools for quantifying the unique electronic and structural properties of this compound. Thiophene is an aromatic compound, satisfying Hückel's rule with 6 π-electrons. pharmaguideline.com In contrast, its isomer, this compound, is non-aromatic due to the presence of sp³-hybridized carbon atoms in the ring, which disrupts the cyclic conjugation. nih.gov The drive to regain aromaticity is a significant factor in the high reactivity and thermal instability of Dewar thiophenes, leading to their rearrangement back to the more stable aromatic thiophene structure.
The high reactivity of this compound is also a consequence of its significant ring strain. The conventional strain energy of the parent hydrocarbon, bicyclo[2.1.0]pentane, has been computationally determined using homodesmotic reactions. wiley.com These calculations provide a good estimate for the strain in its heteroatomic analogue.
Table 3: Calculated Conventional Strain Energy (CSE) of Bicyclo[2.1.0]pentane (in kcal/mol)
| Computational Method | Basis Set | CSE of Entire Ring System | CSE of Cyclopropyl (B3062369) Ring | CSE of Cyclobutyl Ring | Reference |
|---|---|---|---|---|---|
| CCSD(T) | cc-pVTZ | 54.96 | 29.50 | 26.46 | wiley.com |
| MP2 | cc-pVTZ | 54.85 | 28.97 | 25.88 | wiley.com |
| B3LYP | cc-pVTZ | 46.05 | 24.21 | 21.84 | wiley.com |
These high strain energy values, particularly from the highly strained cyclopropyl and cyclobutyl moieties, highlight the energetic driving force for reactions that lead to ring-opening or rearrangement to less strained structures. wiley.com The interplay between the loss of aromaticity from the thiophene precursor and the introduction of significant ring strain in the Dewar isomer is a central theme in the theoretical and computational exploration of this compound.
Comparative Chemistry: 5 Thiabicyclo 2.1.0 Pent 2 Ene Within the Broader Family of Bicyclo 2.1.0 Pentenes
Heteroatom Variation: Comparison with 5-Azabicyclo[2.1.0]pent-2-ene and 5-Oxabicyclo[2.1.0]pent-2-ene
The substitution of the sulfur atom in 5-thiabicyclo[2.1.0]pent-2-ene with nitrogen (to form 5-azabicyclo[2.1.0]pent-2-ene) or oxygen (to form 5-oxabicyclo[2.1.0]pent-2-ene) leads to significant changes in the molecule's properties. These "Dewar" analogues of thiophene (B33073), pyrrole (B145914), and furan (B31954), respectively, exhibit distinct stabilities and reactivities.
For instance, the N-unsubstituted 1,2,3,4-tetrakis(trifluoromethyl)-5-azabicyclo[2.1.0]pent-2-ene has been synthesized and characterized. researchgate.net Its synthesis involved the reaction of the corresponding this compound derivative with hydrogen azide, followed by photochemical steps. researchgate.net This transformation underscores the role of the thia-analogue as a precursor to other heteroatomic bicyclo[2.1.0]pentenes.
The stability of these heteroatomic analogues is a key point of comparison. While cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes have been isolated and studied, their oxygen and nitrogen counterparts are generally more elusive. rsc.orgresearchgate.net The relative stability often depends on the substituents present on the ring. For example, the tetrakis(trifluoromethyl) derivative of this compound is a known stable compound. rsc.org
| Compound | Heteroatom | Notable Derivatives | Synthetic Precursor Relationship |
| This compound | Sulfur | Cyano-substituted, Tetrakis(trifluoromethyl) rsc.orgresearchgate.net | Can be a precursor to the aza-analogue researchgate.net |
| 5-Azabicyclo[2.1.0]pent-2-ene | Nitrogen | N-unsubstituted, Tetrakis(trifluoromethyl) researchgate.net | Synthesized from the thia-analogue researchgate.net |
| 5-Oxabicyclo[2.1.0]pent-2-ene | Oxygen | Tetrakis(trifluoromethyl) | Data not available in provided sources |
Structural and Electronic Analogies with Carbocyclic Bicyclo[2.1.0]pent-2-enes
The parent carbocyclic bicyclo[2.1.0]pent-2-ene, also known as housene, serves as a fundamental reference for understanding its heteroatomic analogues. bris.ac.uk The defining feature of this system is its significant ring strain, estimated to be around 200 kJ/mol. vulcanchem.com This high strain energy arises from the fusion of a cyclopropane (B1198618) and a cyclobutene (B1205218) ring, resulting in distorted bond angles. vulcanchem.com
From an electronic standpoint, the carbocyclic bicyclo[2.1.0]pent-2-ene system is considered antiaromatic, which contributes to its high reactivity, particularly as a dienophile. researchgate.net The replacement of a methylene (B1212753) bridge with a sulfur atom, with its available lone pairs, is expected to modulate the electronic properties of the system, though detailed comparative studies on this aspect are not extensively covered in the provided search results.
| Compound | Bridging Group | Strain Energy (approx.) | Key Structural Feature |
| Bicyclo[2.1.0]pent-2-ene | -CH₂- | 200 kJ/mol vulcanchem.com | Fused cyclopropane and cyclobutene rings vulcanchem.com |
| This compound | -S- | Not specified | Sulfur bridge |
| 5-Azabicyclo[2.1.0]pent-2-ene | -NH- | Not specified | Nitrogen bridge |
| 5-Oxabicyclo[2.1.0]pent-2-ene | -O- | Not specified | Oxygen bridge |
Mechanistic Parallels and Divergences in Photoisomerization and Thermal Rearrangements Across Analogues
A fascinating aspect of the bicyclo[2.1.0]pentene family is their tendency to undergo photoisomerization and thermal rearrangements. For 5-thiabicyclo[2.1.0]pent-2-enes, these compounds are key intermediates in the phototransposition of thiophenes. rsc.orgresearchgate.netrsc.org This process is believed to involve a "walk" of the sulfur atom around the carbocyclic ring, leading to the interconversion of different isomers. rsc.orgcore.ac.uk Both photochemical and thermal pathways can lead to the aromatization of the "Dewar thiophen" back to the corresponding thiophene. rsc.orgresearchgate.net
The carbocyclic analogue, bicyclo[2.1.0]pent-2-ene, also undergoes a thermal "walk" rearrangement. core.ac.uk Computational studies have explored the mechanism of this (1,3) sigmatropic shift, suggesting it proceeds with inversion of configuration at the migrating carbon, in line with Woodward-Hoffmann rules. core.ac.uk The transition state for this process is described as having significant diradical character. core.ac.ukacs.org The activation enthalpy for the thermal rearrangement of bicyclo[2.1.0]pent-2-ene to cyclopentadiene (B3395910) has been experimentally determined and is consistent with a biradical transition state model. researchgate.netacs.org
The photochemical behavior also shows parallels. The formation of bicyclo[2.1.0]pentane derivatives can be achieved through photosensitized [2+2] cycloaddition reactions. researchgate.net This suggests that triplet-state intermediates play a role, a concept that may extend to the heteroatomic analogues. researchgate.net The mechanism of these cycloadditions often involves the formation of a diradical intermediate, where the stability of the radical centers dictates the regiochemistry of the product. researchgate.net
While the general principle of rearrangement via a bridging atom "walk" or ring-opening to a more stable isomer is common across the series, the specific energetics and preferred pathways are influenced by the heteroatom. The sulfur atom in this compound, for instance, facilitates a unique rearrangement pathway not available to the carbocyclic version.
Influence of Heteroatom on Strain, Stability, and Reactivity
The nature of the heteroatom at the 5-position has a pronounced effect on the strain, stability, and reactivity of the bicyclo[2.1.0]pent-2-ene ring system. The high ring strain inherent in the bicyclo[2.1.0]pentane framework is a major driver of its reactivity. researchgate.netacs.org Delocalization effects can also play a crucial role in modulating this reactivity, sometimes even overriding the influence of strain release energy. acs.org
In the case of this compound, the presence of the sulfur atom influences its stability. Cyano-substituted derivatives have been shown to be stable enough for isolation at room temperature. rsc.org This stability is relative, as the parent compound is an intermediate in the phototransposition of thiophenes and can undergo rearomatization. rsc.org
The reactivity of these compounds is also a key point of comparison. Bicyclo[2.1.0]pent-2-ene is noted for its high dienophilic reactivity, a consequence of its antiaromatic character. researchgate.net The heteroatomic analogues also exhibit reactivity in cycloaddition reactions. For example, a cyano-substituted this compound has been shown to undergo Diels-Alder reactions with furan. rsc.orgresearchgate.net
Future Prospects and Research Frontiers in 5 Thiabicyclo 2.1.0 Pent 2 Ene Chemistry
Advancements in Asymmetric Synthesis and Catalyst Development
The structure of 5-thiabicyclo[2.1.0]pent-2-ene is inherently chiral, yet most synthetic routes, typically involving the photoisomerization of thiophene (B33073) precursors, yield a racemic mixture. A significant frontier in this field is the development of methods to access this compound in an enantiomerically enriched or pure form. Achieving this goal would unlock its potential as a chiral building block in asymmetric synthesis.
Future research will likely concentrate on three primary strategies:
Chiral Transition-Metal Catalysis: The photoisomerization of substituted thiophenes could be mediated by chiral transition-metal complexes. Catalysts based on rhodium or iridium, coordinated with sophisticated chiral ligands (e.g., derivatives of BINAP or DuPhos), could create a chiral environment around the thiophene substrate. This would enforce facial selectivity during the intramolecular [2+2] photocycloaddition, favoring the formation of one enantiomer of the Dewar thiophene product over the other.
Chiral Photosensitizers: An alternative to direct catalysis is the use of chiral photosensitizers. In this approach, a chiral molecule absorbs light and transfers its triplet energy to the thiophene substrate. If the energy transfer occurs within a transient diastereomeric complex, the chirality of the sensitizer (B1316253) can be imprinted upon the product, leading to an enantiomeric excess. The design of sensitizers with optimal triplet energy and strong chiral induction capabilities is a key challenge.
Biocatalytic Approaches: The burgeoning field of photoenzymology offers a speculative but powerful future direction. Engineering an enzyme capable of binding a thiophene substrate within a constrained, chiral active site and promoting its photoisomerization upon irradiation could provide unparalleled levels of enantioselectivity under environmentally benign conditions.
The table below outlines these prospective catalytic strategies.
Table 1: Prospective Strategies for Asymmetric Synthesis
| Catalytic Approach | Potential Catalyst/System | Target Transformation | Anticipated Challenge |
|---|---|---|---|
| Chiral Transition-Metal Catalysis | Rh(I) or Ir(III) complexes with chiral diphosphine ligands | Enantioselective intramolecular [2+2] photocycloaddition of substituted thiophenes | Preventing catalyst degradation under UV irradiation; achieving high turnover numbers. |
| Chiral Photosensitization | Xanthones, benzophenones, or thioxanthones functionalized with chiral auxiliaries | Enantioselective triplet energy transfer to the thiophene substrate | Matching sensitizer triplet energy with the substrate; overcoming weak diastereomeric interactions. |
| Biocatalysis / Photoenzymology | Engineered "Photo-cyclases" or modified DNA G-quadruplexes | Enzyme-templated photoisomerization within a chiral binding pocket | De novo enzyme design; ensuring substrate compatibility and preventing product inhibition. |
Exploration of Novel Reaction Pathways and Synthetic Utility
The known reactivity of this compound is largely dominated by its rapid, thermally-driven cycloreversion to the aromatic thiophene. A major research frontier is to intercept this high-energy intermediate and channel its strain energy into productive, non-reversion pathways, thereby expanding its synthetic utility.
Future work will focus on exploiting the molecule's unique structural features: the strained C1–C4 single bond, the reactive C-S bonds, and the electron-rich C2=C3 double bond.
Controlled Ring-Opening Reactions: Instead of simple thermal reversion, research can target catalyst-mediated ring-opening. For instance, the use of specific Lewis or Brønsted acids could selectively activate and cleave one of the C-S bonds, generating a vinyl thiiranium ion intermediate that could be trapped by various nucleophiles. This would provide a pathway to highly functionalized, acyclic sulfur-containing compounds.
Novel Cycloaddition Chemistry: The strained double bond in the Dewar structure is a potent dienophile and dipolarophile. Future studies will explore its participation in cycloaddition reactions that are inaccessible to the parent thiophene. For example, reacting in situ generated this compound with reactive dienes (e.g., cyclopentadiene) could yield complex polycyclic sulfide (B99878) architectures via a Diels-Alder reaction.
Transition-Metal-Mediated Insertions: The exceptionally weak C1–C4 bond is a prime candidate for oxidative addition to low-valent transition metal centers (e.g., Pd(0), Ni(0)). This would form a metallacyclic intermediate, which could then undergo further reactions like reductive elimination or migratory insertion, providing a novel route to functionalized thiophenes or even larger sulfur-containing rings.
Table 2: Potential Novel Reaction Pathways
| Reaction Type | Potential Reactant Partner | Potential Product Class | Key Research Question |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes (e.g., Danishefsky's diene) | Polycyclic bridged sulfides | Can the cycloaddition reaction outcompete the thermal cycloreversion pathway? |
| Lewis Acid-Mediated Ring Opening | Alcohols, amines, or other nucleophiles in the presence of a Lewis acid (e.g., Sc(OTf)₃) | Functionalized 1,3-butadienyl sulfides | Can the regioselectivity of the nucleophilic attack be controlled? |
| Transition-Metal Insertion | Pd(0) or Ni(0) complexes | Functionalized thiophenes (via C-H activation) or thiepines (via CO insertion) | Is the oxidative addition into the C1-C4 bond kinetically feasible and selective? |
| [3+2] Dipolar Cycloaddition | Nitrile oxides, azides, or nitrones | Novel fused heterocyclic systems containing sulfur and nitrogen | What is the facial and regioselectivity of the cycloaddition to the strained double bond? |
Development of Advanced Spectroscopic and In Situ Monitoring Techniques
The primary obstacle to studying this compound is its extreme thermal instability, with a half-life of mere minutes at room temperature. Future progress is intrinsically linked to the development and application of advanced characterization techniques capable of observing and analyzing such transient species.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption (fs-TA) and time-resolved infrared (TRIR) spectroscopy are essential. These methods can monitor the entire lifecycle of the molecule on the timescale of its formation and decay. This would allow researchers to directly observe the excited state of thiophene, the formation of the Dewar isomer, and its subsequent reversion, providing definitive mechanistic insights and identifying any other short-lived intermediates.
Cryogenic Matrix Isolation: While already used, future efforts will involve coupling matrix isolation techniques with a wider array of spectroscopic methods, such as vibrational circular dichroism (VCD) for chirally-enriched samples. Isolating the molecule in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures (~10 K) effectively halts its decomposition, permitting leisurely and detailed structural analysis.
In Situ Reaction Monitoring: The development of specialized low-temperature NMR probes and flow systems will be crucial. By generating the Dewar thiophene photochemically in a flow cell that immediately passes through a cryo-cooled NMR spectrometer, it may be possible to acquire its ¹H and ¹³C NMR spectra directly in solution before significant decomposition occurs. This would provide unambiguous structural confirmation and allow for the real-time monitoring of its reactions.
Table 3: Comparison of Advanced Spectroscopic Techniques
| Technique | Information Gained | Key Advantage for this compound | Technical Challenge |
|---|---|---|---|
| Femtosecond Transient Absorption | Electronic state dynamics, reaction kinetics on fs-ps timescale | Directly observes the formation and decay processes in real-time. | Deconvoluting overlapping spectral signatures of multiple transient species. |
| Matrix Isolation IR/VCD | Vibrational frequencies, molecular structure, and absolute configuration | "Freezes" the molecule, allowing for detailed structural analysis without decomposition. | Ensuring true isolation; potential for matrix-induced spectral shifts. |
| Low-Temperature Flow NMR | Direct structural evidence (¹H, ¹³C shifts and couplings) in solution | Provides definitive structural proof under near-reaction conditions. | Requires specialized hardware; signal-to-noise ratio for low concentrations. |
| Time-Resolved Raman Spectroscopy | Vibrational structure of transient species in solution | Complements IR data; less interference from solvent signals. | Weak Raman scattering signals; potential for fluorescence interference. |
Potential Implications for Advanced Chemical Synthesis and Materials Science
The ultimate goal of studying this transient molecule is to harness its properties for tangible applications. The high strain energy locked within its bicyclic frame can be viewed as a chemical "battery," ready to power transformations or create novel materials upon its release.
Advanced Chemical Synthesis: this compound could serve as a unique "thiophene synthon." By generating it in situ in the presence of a transition-metal catalyst and a coupling partner, its strain-release-driven reactivity could enable cross-coupling reactions at positions that are unreactive on the stable thiophene ring. This concept of strain-release cross-coupling represents a powerful new synthetic strategy.
Materials Science:
Molecular Switches and Energy Storage: By incorporating thiophene units into a polymer backbone, irradiation could convert them to their high-energy Dewar forms. This process stores photonic energy as chemical strain energy. A subsequent thermal or catalytic trigger could release this energy, causing a macroscopic change in the material's properties (e.g., shape, stiffness) or releasing heat. This forms the basis for photo-responsive actuators or solar-thermal energy storage systems.
Precision Sulfur Doping: The clean and predictable reversion of this compound to volatile thiophene makes it an intriguing candidate as a single-source precursor for the deposition of sulfur. It could be used in techniques like chemical vapor deposition (CVD) to precisely dope (B7801613) sulfur atoms into materials like graphene, creating n-type semiconductors with tailored electronic properties. The low temperature at which the strain release occurs could allow for processing on sensitive substrates.
Table 4: Potential Future Applications
| Application Area | Proposed Concept | Mechanism of Action | Potential Outcome |
|---|---|---|---|
| Organic Synthesis | Strain-Release Cross-Coupling | In situ generation followed by Pd-catalyzed C-S or C-C bond activation and coupling. | Novel methods for synthesizing complex, substituted thiophenes. |
| Energy Storage | Molecular Solar Thermal (MOST) Systems | Photoisomerization to store energy; triggered thermal reversion to release it as heat. | Rechargeable liquid fuels that capture and release solar energy on demand. |
| Responsive Materials | Photo-actuating Polymers | Isomerization within a polymer chain causes conformational changes and stress. | Materials that change shape or perform work in response to light. |
| Electronics | Low-Temperature Sulfur Deposition | Thermal reversion on a substrate surface, leaving behind a sulfur atom. | Precise, damage-free n-type doping of carbon nanomaterials. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Thiabicyclo[2.1.0]pent-2-ene while ensuring reproducibility?
- Methodological Answer :
- Systematically vary reaction parameters (e.g., catalysts, solvents, temperature) and document each step using standardized protocols .
- Use spectroscopic techniques (e.g., -NMR, -NMR) to confirm structural integrity. Include raw spectral data and calibration details to enable cross-validation .
- Publish detailed synthetic procedures with step-by-step workflows, akin to the reproducibility guidelines for software tools in .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Conduct comparative analysis using multiple techniques (e.g., X-ray crystallography, IR spectroscopy) to cross-verify bond angles and strain .
- Perform control experiments to rule out impurities or side products. For example, replicate conditions from prior studies (e.g., Gao et al., 2014) to identify methodological discrepancies .
- Document anomalies in a structured table (Table 1) to highlight patterns and guide troubleshooting .
Table 1 : Common Spectral Data Contradictions and Solutions
| Discrepancy | Likely Cause | Resolution |
|---|---|---|
| Unassigned -NMR peaks | Impurities or solvent residue | Purify via column chromatography |
| Deviant X-ray bond angles | Crystal packing effects | Compare with computational models |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Apply Density Functional Theory (DFT) to calculate bond dissociation energies and transition states .
- Validate models against experimental kinetic data (e.g., rate constants from Hosseyni et al., 2016) .
- Use frameworks like PICO(T) to define variables (e.g., Population: strained bicyclic systems; Intervention: solvolysis conditions) .
Q. What mechanistic insights explain the stereoselectivity of [2+2] cycloadditions involving this compound?
- Methodological Answer :
- Employ isotopic labeling (e.g., ) to track regiochemical outcomes .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict orbital interactions, referencing Hübschle et al.’s crystallographic methods .
- Integrate theoretical frameworks (e.g., Woodward-Hoffmann rules) with experimental data to refine reaction pathways .
Q. How do steric and electronic effects influence the thermodynamic stability of this compound derivatives?
- Methodological Answer :
- Use calorimetry to measure strain energy and compare with computational predictions (e.g., molecular mechanics simulations) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate steric vs. electronic contributions .
- Tabulate substituent effects (Table 2) to correlate structural modifications with stability trends .
Table 2 : Substituent Effects on Stability
| Substituent | Steric Bulk | Electronic Effect | ΔH (kJ/mol) |
|---|---|---|---|
| -CH | High | Electron-donating | +15.2 |
| -NO | Low | Electron-withdrawing | -8.7 |
Methodological Frameworks
Q. How to formulate a research question addressing gaps in this compound chemistry?
- Methodological Answer :
- Use the PICO(T) framework:
- P opulation: Bicyclic sulfur-containing compounds.
- I ntervention: Novel catalytic ring-expansion strategies.
- C omparison: Traditional stoichiometric methods.
- O utcome: Yield improvement or reduced byproducts .
- Ensure alignment with FINER criteria (e.g., "Is this method novel compared to Hosseyni et al. (2016)?") .
Q. What statistical methods validate experimental data in studies of strained systems?
- Methodological Answer :
- Apply multivariate regression to correlate reaction conditions (e.g., temperature, solvent polarity) with product ratios .
- Use chi-square tests to assess goodness-of-fit between computational and experimental data .
- Reference Gil’s pragmatic research approach to link statistical outcomes with practical significance .
Ethical and Reproducibility Considerations
Q. How to ensure ethical reporting of negative results in this compound studies?
- Methodological Answer :
- Disclose failed syntheses or irreproducible data in supplementary materials, following CONSORT-EHEALTH standards for transparency .
- Use platforms like Zenodo to share raw datasets and computational scripts, enabling peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
